molecular formula C16H13FN4O2 B11646982 3-(4-fluorophenyl)-N'-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-(4-fluorophenyl)-N'-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11646982
M. Wt: 312.30 g/mol
InChI Key: ONSVPHBLHJQIGW-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a combination of fluorophenyl, furan, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester or diketone.

    Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced to the pyrazole ring.

    Formation of the furan ring: The furan ring can be synthesized through various methods, including the Feist–Bénary synthesis.

    Condensation reaction: The final step involves the condensation of the furan ring with the pyrazole derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactors for efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-fluorophenyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings can interact with enzymes and receptors, potentially inhibiting or activating them. The exact mechanism would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorophenyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both furan and pyrazole rings, along with the fluorophenyl group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H13FN4O2

Molecular Weight

312.30 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[(E)-1-(furan-2-yl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H13FN4O2/c1-10(15-3-2-8-23-15)18-21-16(22)14-9-13(19-20-14)11-4-6-12(17)7-5-11/h2-9H,1H3,(H,19,20)(H,21,22)/b18-10+

InChI Key

ONSVPHBLHJQIGW-VCHYOVAHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)/C3=CC=CO3

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.